Chlorure de phtalocyanine d'indium(III)

Vue d'ensemble

Description

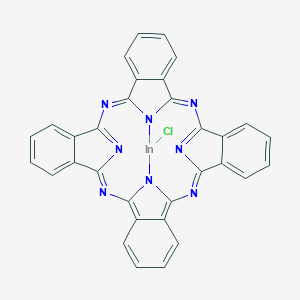

Indium(III) phthalocyanine chloride is a coordination compound with the chemical formula C₃₂H₁₆ClInN₈. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. Indium(III) phthalocyanine chloride is particularly notable for its applications in various fields, including photodynamic therapy, organic electronics, and as a catalyst in chemical reactions .

Applications De Recherche Scientifique

Indium(III) phthalocyanine chloride has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Indium(III) phthalocyanine chloride is a versatile species that emits Auger electrons . It has been extensively studied for its antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific targets can vary depending on the type of microorganism being targeted .

Mode of Action

The interaction of Indium(III) phthalocyanine chloride with its targets results in the emission of Auger electrons . These electrons can cause damage to the targeted microorganisms, leading to their inactivation .

Biochemical Pathways

It is known that the compound’s antimicrobial action involves the generation of auger electrons, which can disrupt the normal functioning of microorganisms .

Result of Action

The molecular and cellular effects of Indium(III) phthalocyanine chloride’s action primarily involve the disruption of microorganism function through the emission of Auger electrons . This can lead to the inactivation of the targeted microorganisms, contributing to the compound’s antimicrobial effects .

Action Environment

The action, efficacy, and stability of Indium(III) phthalocyanine chloride can be influenced by various environmental factors. For instance, the compound has been shown to have humidity-sensing properties , suggesting that its activity could be affected by the moisture levels in its environment

Analyse Biochimique

Biochemical Properties

The biochemical properties of Indium(III) phthalocyanine chloride are largely dependent on the primary ligand used in its synthesis

Cellular Effects

Indium(III) complexes have been reported to have a wide range of biological and medical applications

Molecular Mechanism

It is known that Indium(III) complexes are versatile species that emit Auger electrons, which makes them suitable for a wide range of biological and medical applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Indium(III) phthalocyanine chloride can be synthesized through a reaction involving quinoline, 3-pyridyloxyphthalonitrile, and anhydrous indium(III) chloride. Typically, 6.8 mmol of 3-pyridyloxyphthalonitrile, 5 ml of quinoline, and 3.4 mmol of anhydrous indium(III) chloride are stirred together for 7 hours . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of indium(III) phthalocyanine chloride often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Indium(III) phthalocyanine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of indium.

Reduction: It can be reduced under specific conditions to yield lower oxidation states.

Substitution: The chloride ligand can be substituted with other ligands, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of indium(III) phthalocyanine derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Copper(II) phthalocyanine chloride

- Zinc(II) phthalocyanine chloride

- Iron(III) phthalocyanine chloride

Uniqueness

Indium(III) phthalocyanine chloride is unique due to its specific photophysical properties, such as higher fluorescence quantum yields and better stability under various conditions compared to its counterparts . These properties make it particularly suitable for applications in photodynamic therapy and organic electronics .

Activité Biologique

Indium(III) phthalocyanine chloride (In(III)PcCl) is a complex that has garnered attention in the field of photodynamic therapy (PDT) due to its unique photophysical properties and biological activity. This article explores the biological activity of In(III)PcCl, focusing on its mechanisms of action, efficacy in cancer treatment, and potential applications in various biomedical fields.

Photodynamic Mechanism

The primary mechanism through which In(III)PcCl exerts its biological effects is via photodynamic action , which involves the generation of reactive oxygen species (ROS), particularly singlet oxygen , upon irradiation with light. The generation of singlet oxygen is crucial for inducing cytotoxic effects in targeted cells, making it a potent agent in PDT.

Singlet Oxygen Generation

Research indicates that In(III)PcCl exhibits significant singlet oxygen quantum yields, which are essential for its effectiveness as a photosensitizer. For instance, studies using the diphenylisobenzofuran (DPBF) method to quantify singlet oxygen generation have shown that In(III)PcCl can generate singlet oxygen efficiently when irradiated. In vitro studies demonstrated that at a concentration of 10 μg/mL, In(III)PcCl generated singlet oxygen levels comparable to those observed in non-cellular models, indicating its potential effectiveness in cellular environments .

Toxicological Profile

The toxicological profile of In(III)PcCl has been assessed using various cancer cell lines, including neuroblastoma (SH-SY5Y). The following key findings were reported:

- Dark Toxicity : The compound exhibited minimal dark toxicity up to concentrations of 10 μg/mL, with significant cytotoxic effects only observed after prolonged exposure (24 hours) at higher concentrations.

- Cell Viability : Assessment using lactate dehydrogenase (LDH) release and MTS reduction assays indicated that In(III)PcCl does not significantly hinder cell viability at lower concentrations but can impede proliferation at higher doses .

- Impedance Measurement : Dynamic impedance measurements further confirmed these findings, showing altered cell proliferation patterns in response to varying concentrations of In(III)PcCl.

Efficacy in Cancer Treatment

In(III)PcCl has shown promise as an effective photosensitizer for PDT against various cancers:

- Neuroblastoma : A study highlighted its use against SH-SY5Y neuroblastoma cells, demonstrating effective singlet oxygen generation and subsequent cytotoxicity upon light activation .

- Melanoma : Other studies have identified indium phthalocyanine complexes as efficient photosensitizers for melanoma treatment, showcasing their ability to induce apoptosis in cancer cells through ROS generation .

Comparative Studies

A comparative analysis of different metal phthalocyanines reveals that indium-based complexes often exhibit superior photophysical properties compared to their aluminum or zinc counterparts. The presence of indium allows for better triplet state lifetimes and higher singlet oxygen quantum yields, enhancing their potential efficacy in PDT applications .

| Property | Indium(III) Phthalocyanine Chloride | Aluminum Phthalocyanine | Zinc Phthalocyanine |

|---|---|---|---|

| Singlet Oxygen Quantum Yield | High | Moderate | Low |

| Triplet State Lifetime | Long | Short | Moderate |

| Dark Toxicity | Low (up to 10 μg/mL) | Moderate | High |

Case Studies

- Neuroblastoma Treatment : A detailed study involved treating SH-SY5Y cells with In(III)PcCl followed by light exposure. Results indicated a significant reduction in cell viability correlated with increased singlet oxygen production.

- Melanoma Efficacy : Another study focused on the application of water-soluble derivatives of In(III)PcCl in melanoma models. The results demonstrated enhanced solubility and reduced aggregation, improving the therapeutic index during PDT .

Propriétés

IUPAC Name |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBXWOHQZBGFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16ClInN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586820 | |

| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19631-19-7 | |

| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III)phthalocyanine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: In(III)PcCl exhibits strong absorption in the visible light range, making it suitable for light-harvesting applications like solar cells. [, ] This strong absorption is attributed to the phthalocyanine ring's electronic structure, which can be further tuned by incorporating different metal centers or modifying the peripheral substituents. [, ] Furthermore, the ability to deposit In(III)PcCl as thin films [, ] with controlled morphology [] is crucial for device fabrication.

A: Research suggests that In(III)PcCl can be effectively integrated into both flat-heterojunction and disperse heterojunction device architectures on flexible substrates. [] Interestingly, the disperse heterojunction arrangement, characterized by a less ordered interface between In(III)PcCl and other semiconducting materials, was found to be more efficient than the precisely layered flat-heterojunction. [] This highlights the importance of morphology control in optimizing device performance.

A: Yes, In(III)PcCl can be modified to alter its electronic and optical properties. For instance, it can undergo single or double reduction reactions in the presence of transition metal carbonyls. [] These reactions lead to the formation of anionic In(III)Pc complexes with distinct optical signatures and magnetic properties. [] Such modifications allow for fine-tuning the material's properties for specific applications.

A: In(III)PcCl demonstrates promise as a photosensitizer for photodynamic therapy (PDT) against melanoma. [] In vitro studies have shown that In(III)PcCl effectively induces cell death in melanoma cells upon irradiation with red light. [] This activity stems from its ability to generate reactive oxygen species upon light activation, ultimately leading to tumor cell destruction.

A: Yes, density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of In(III)PcCl and its derivatives. [, ] These calculations provide insights into the electronic band structure, molecular orbitals, and optical transitions within the molecule. Such computational studies complement experimental findings and guide the design of new materials with improved properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.